molecular formula C21H22N4O2 B2569227 N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097928-71-5

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2569227
CAS RN: 2097928-71-5
M. Wt: 362.433
InChI Key: ZLUBTSBDWZUGMB-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, commonly known as QX-314, is a potent sodium channel blocker that has gained significant attention in scientific research due to its unique properties. QX-314 is a highly lipophilic molecule that can penetrate cell membranes and selectively block sodium channels, making it an attractive tool for studying neuronal activity and pain sensation.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves complex reactions that yield products with potential bioactive applications. For instance, the study by Faizi et al. (2018) describes the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, a product of oxidative cyclization, demonstrating its ionic nature and high reactivity, which could be promising for generating new compounds of this class (Faizi et al., 2018).

Bioactive Properties and Pharmacological Applications

Quinoxalines, including derivatives similar to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, are explored for their versatile pharmacological applications. The investigation into substituted quinoline-2-carboxamides and their isosteres by Goněc et al. (2012) revealed their activity against mycobacterial species and their potential as PET (photosynthetic electron transport) inhibitors, highlighting the antimycobacterial efficacy of certain derivatives (Goněc et al., 2012).

Antimicrobial Activity

The antimycobacterial activity of new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives was evaluated by Guillon et al. (2004), demonstrating significant inhibition against Mycobacterium tuberculosis H37Rv, which points to the potential of N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide related compounds in treating tuberculosis (Guillon et al., 2004).

Chemical Reactivity and Applications

The reactivity and potential applications of compounds related to N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in chemical synthesis and material science are significant. For example, the work by Baek et al. (2003) on the free-radical-induced polymerization of bismaleimide using a diphenylquinoxaline-containing hyperbranched aromatic polyamide showcases the utility of quinoxaline derivatives in developing new thermosetting resin systems for high-temperature applications (Baek et al., 2003).

properties

IUPAC Name

N-(2-phenylethyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(22-12-10-16-6-2-1-3-7-16)25-13-11-17(15-25)27-20-14-23-18-8-4-5-9-19(18)24-20/h1-9,14,17H,10-13,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUBTSBDWZUGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

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